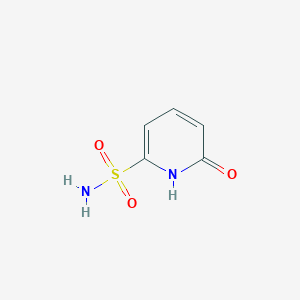

6-Hydroxypyridine-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O3S |

|---|---|

Molecular Weight |

174.18 g/mol |

IUPAC Name |

6-oxo-1H-pyridine-2-sulfonamide |

InChI |

InChI=1S/C5H6N2O3S/c6-11(9,10)5-3-1-2-4(8)7-5/h1-3H,(H,7,8)(H2,6,9,10) |

InChI Key |

ONWORRMQKSNTNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC(=C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 6 Hydroxypyridine 2 Sulfonamide and Its Analogues

Advanced Synthetic Strategies for Pyridine-Sulfonamide Core Structures

The construction of the pyridine-sulfonamide scaffold is a focal point of synthetic organic chemistry due to the prevalence of this motif in bioactive molecules. nih.gov Various strategies have been developed to assemble this important structural framework.

Aminolysis Reactions for Sulfonamide Moiety Formation

The formation of the sulfonamide group is a critical step in the synthesis of these compounds. A common and effective method involves the aminolysis of sulfonyl chlorides. In this reaction, a pyridine-containing amine is reacted with a suitable sulfonyl chloride to form the desired sulfonamide. eurjchem.com For instance, the reaction of aminopyridines with sulfonyl chlorides in a solvent like dichloromethane (B109758) at room temperature can yield pyridine-based sulfonamides. eurjchem.com

However, standard reaction conditions for sulfonamide formation can sometimes fail or result in very low yields. nih.gov To overcome these challenges, alternative methods have been developed. One such method utilizes p-nitrophenylsulfonates. The p-nitrophenoxide group serves as an excellent leaving group, facilitating the reaction with a wide variety of amines to produce sulfonamides in good to very good yields. nih.govresearchgate.net This approach has proven successful where traditional methods have failed. nih.gov

Another strategy involves the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via a decarboxylative halosulfonylation. This method uses a copper catalyst and light to convert aromatic acids into sulfonyl chlorides, which then react with amines to form sulfonamides. princeton.edu This process is notable for not requiring pre-functionalization of the acid or amine starting materials. princeton.edu

The choice of base and solvent can also be crucial. In some cases, using sodium hydride (NaH) as a base in solvents like acetonitrile (B52724) or dimethylformamide (DMF) has been explored, though with limited success for certain substrates. nih.gov Better results have been achieved by adding the pyridine (B92270) sulfonyl chloride to a solution of the amine in pyridine and heating the mixture. nih.gov

The table below summarizes various aminolysis approaches for sulfonamide formation.

| Starting Materials | Reagents and Conditions | Product Type | Yield | Reference |

| Aminopyridine, Sulfonyl chloride | Dichloromethane, Room Temperature | Pyridine-based sulfonamide | Not specified | eurjchem.com |

| p-Nitrophenoxysulfonylphenylxanthine derivatives, Various amines | Dimethyl sulfoxide (B87167) (DMSO), Room Temperature then 150 °C | Xanthine-based sulfonamides | Good to very good | researchgate.net |

| (Hetero)aryl acid, Amine | [Cu(MeCN)4]BF4, DCDMH, Light, then DIPEA or pyridine | (Hetero)aryl sulfonamide | High | princeton.edu |

| Pyridine sulfonyl chloride, Aminopyridine | Pyridine, 80 °C | Bipyridine sulfonamide | Good | nih.gov |

Ring-Closing Reactions and Heterocycle Annulation Approaches

The formation of the pyridine or pyridone ring is another key aspect of synthesizing these compounds. Intramolecular cyclization is a powerful tool for constructing these heterocyclic systems. researchgate.net One approach involves the intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in the presence of a base like potassium tert-butylate in tetrahydrofuran (B95107) (THF) to yield substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net

Another strategy for forming polycyclic pyridones involves the ring-opening of 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govnih.govoxazine-1,8-diones, followed by an intermolecular attack of a binucleophile and subsequent intramolecular cyclization. nih.gov This transformation can be catalyzed by ammonium (B1175870) acetate. nih.gov The reaction of these pyridone derivatives with various binucleophiles, such as diamines, leads to the formation of fused heterocyclic systems. nih.gov

The Vilsmeier-Haack reaction of enaminones has also been employed for the one-pot synthesis of highly substituted pyridin-2(1H)-ones. researchgate.net This process is proposed to proceed through a sequence of ring-opening, haloformylation, and intramolecular nucleophilic cyclization reactions. researchgate.net

Functional Group Interconversions on the Pyridine and Sulfonamide Moieties

Once the core pyridine-sulfonamide structure is in place, functional group interconversions can be performed to generate a diverse range of analogues. Sulfonamides are often considered terminal functional groups, but recent research has focused on their use as synthetic handles for further modification. researchgate.net

A mild and general method has been developed for the reductive cleavage of the N-S bond in secondary sulfonamides. This process generates sulfinates and amines, which can then be used in subsequent reactions to create other medicinally relevant functional groups. researchgate.net This strategy allows for the late-stage functionalization of complex molecules containing a sulfonamide moiety. researchgate.net

Furthermore, the pyridine ring itself can be functionalized. For example, a temporary dearomatization strategy allows for the meta-selective C–H functionalization of pyridines. nih.gov This involves converting the pyridine into an electron-rich dearomatized intermediate, which can then react with various electrophiles. Subsequent rearomatization delivers the meta-substituted pyridine product. nih.gov

Mechanistic Investigations of Key Synthetic Steps

Understanding the mechanisms of the reactions used to synthesize 6-hydroxypyridine-2-sulfonamide and its analogues is crucial for optimizing reaction conditions and expanding the scope of these methods.

Nucleophilic Substitution Patterns on Halogenated Pyridine Precursors

Halogenated pyridines are common precursors in the synthesis of substituted pyridines. The reactivity of these precursors in nucleophilic substitution reactions is influenced by the position of the halogen and the nature of the nucleophile. sci-hub.se

Microwave irradiation has been shown to significantly accelerate the nucleophilic substitution reactions of halopyridines with sulfur, oxygen, and carbon nucleophiles, with reactions often completing within minutes and affording high yields. sci-hub.se The reactivity of 2-halopyridines towards sulfur nucleophiles generally follows the order I > Br > Cl > F, which is consistent with the leaving group ability of the halogens. sci-hub.se However, for reactions with oxygen nucleophiles, the reactivity order can be different, suggesting a different rate-determining step. sci-hub.se

In the synthesis of cyclopentanepyridinone derivatives, a key step is the nucleophilic substitution at the C-4 position of a chlorinated pyridinone intermediate with various primary and secondary amines. acs.org This reaction proceeds in good yields and is a versatile method for introducing diversity into the final products. acs.org

Intramolecular Cyclization Mechanisms in Pyridone Formation

The formation of the pyridone ring via intramolecular cyclization is a key transformation in the synthesis of many pyridine-sulfonamide analogues. The mechanism of this reaction has been a subject of investigation.

In the synthesis of polycyclic pyridones from 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govnih.govoxazine-1,8-diones, the proposed mechanism involves the ring-opening of the morpholinone ring to form an aldoacid intermediate. nih.gov This is followed by an intermolecular attack of a binucleophile and subsequent intramolecular cyclization, which can be catalyzed by both an ammonium cation and acetic acid. nih.gov

A plausible mechanism for the catalytic synthesis of pyridines with a sulfonamide moiety involves a Knoevenagel condensation followed by the addition of an enamine intermediate. rsc.org The resulting intermediate then undergoes a ring-closing reaction and tautomerization. The final step is proposed to be a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism, which leads to the aromatization of the ring and formation of the pyridine product. rsc.org

The intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl) amides to form pyridin-2(1H)-ones is believed to proceed via an aldol-crotonic type condensation. researchgate.net

Influence of Reaction Conditions on Product Distribution

The conditions under which synthesis is performed have a profound impact on the distribution of products, particularly concerning regioselectivity—the position at which a functional group is installed on the pyridine ring.

The direct sulfonation of pyridine is a classic example of this sensitivity. Reaction temperature is a critical variable. When pyridine is heated with 100% sulfuric acid and a mercuric sulfate (B86663) catalyst at approximately 275°C, the primary product is pyridine-3-sulfonic acid. researchgate.net However, increasing the temperature to 330°C leads to a more complex mixture of products, including the pyridine-4-sulfonic acid isomer and even 4-hydroxypyridine. researchgate.net The use of the catalyst itself is crucial; mercuric sulfate allows the reaction to proceed at a lower temperature (230°C) and with a higher yield than the uncatalyzed reaction, which requires temperatures of 300-350°C. google.com

In more modern C-H functionalization reactions, the choice of base and solvent can dramatically steer the outcome. In the C-H sulfonylation of pyridine with triflic anhydride (B1165640) activation, changing these parameters significantly alters the ratio of C4- to C2-substituted isomers. d-nb.infochemrxiv.org

| Base | Solvent | Yield (%) | Regioisomeric Ratio (C4:C2) |

|---|---|---|---|

| DABCO | CH₂Cl₂ | N/A | 70:30 |

| DABCO | CHCl₃ | N/A | 83:17 |

| N-methylpiperidine | CH₂Cl₂ | 73 | 83:17 |

| N-methylpiperidine | CHCl₃ | N/A | >95:5 |

| N-methylpyrrolidine | CHCl₃ | N/A | Significantly Decreased C4 Selectivity |

As the data indicates, a combination of N-methylpiperidine as the base and chloroform (B151607) as the solvent provides a highly regioselective pathway to the C4-sulfonylated product, whereas other combinations result in mixtures. chemrxiv.org This demonstrates the fine control that can be exerted over product distribution by carefully tuning reaction conditions.

Green Chemistry Principles in Synthetic Design

The synthesis of sulfonamides is increasingly guided by the principles of green chemistry, which prioritize environmental friendliness, efficiency, and safety. sci-hub.setandfonline.com These principles are manifested in the development of novel synthetic routes that minimize waste and avoid hazardous materials. researchgate.net

A primary focus of green sulfonamide synthesis is the replacement of toxic and volatile organic solvents. Water has emerged as a highly effective and environmentally benign solvent for this purpose. sci-hub.sersc.org Methodologies have been developed that use water as the medium for reacting amines with sulfonyl chlorides, often under pH control, with the significant advantage that the sulfonamide products are often insoluble in water and can be isolated by simple filtration, yielding products of high purity without extensive purification. researchgate.netrsc.org

Another key green strategy is the elimination of solvents altogether. Solvent-free, or "neat," reaction conditions represent an ideal in green chemistry. sci-hub.se One-pot multicomponent reactions, where multiple synthetic steps are carried out in a single vessel without isolating intermediates, have been successfully applied to the synthesis of pyridines containing a sulfonamide moiety under solvent-free conditions. rsc.orgrsc.org This approach not only reduces solvent waste but also increases efficiency and saves energy.

Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to drive chemical reactions, offers a cutting-edge, solvent-free alternative. rsc.org A mechanochemical protocol for sulfonamide synthesis has been demonstrated using inexpensive and eco-friendly reagents like sodium hypochlorite (B82951) and disulfides, completely avoiding the use of metal catalysts and harsh chlorinating agents. rsc.org

Advanced Structural Elucidation and Conformational Analysis of 6 Hydroxypyridine 2 Sulfonamide

Spectroscopic Characterization Techniques for Comprehensive Structural Assignment

Spectroscopic methods provide a detailed picture of the molecular framework, functional groups, and electronic environment of 6-Hydroxypyridine-2-sulfonamide. Each technique offers unique insights, and together they enable a complete structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights

High-resolution NMR spectroscopy is a cornerstone for elucidating the precise connectivity and stereochemistry of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecule.

In the ¹H NMR spectrum, the aromatic protons on the pyridine (B92270) ring are expected to appear as distinct multiplets in the downfield region, typically between 6.5 and 8.0 ppm. rsc.org The specific chemical shifts and coupling constants (J-values) would confirm the substitution pattern. The proton of the sulfonamide group (–SO₂NH–) is anticipated to manifest as a singlet, with its chemical shift being sensitive to solvent and concentration, generally appearing between 8.7 and 10.2 ppm. rsc.org The hydroxyl proton (–OH) signal would also be a singlet, its position heavily dependent on hydrogen bonding and solvent exchange.

The ¹³C NMR spectrum provides complementary information. The aromatic carbon atoms of the pyridine ring would resonate in the range of 110 to 160 ppm. rsc.org The carbon bearing the hydroxyl group (C6) and the carbon attached to the sulfonamide group (C2) would have their chemical shifts significantly influenced by these electron-withdrawing and donating substituents, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical ranges for related sulfonamide and pyridine structures. Actual values may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 6.8 - 7.2 | 115 - 125 |

| H4 | 7.5 - 7.9 | 135 - 145 |

| H5 | 6.6 - 7.0 | 110 - 120 |

| C2 | - | 155 - 165 |

| C3 | 6.8 - 7.2 | 115 - 125 |

| C4 | 7.5 - 7.9 | 135 - 145 |

| C5 | 6.6 - 7.0 | 110 - 120 |

| C6 | - | 160 - 170 |

| -SO₂NH - | 8.7 - 10.2 | - |

| -OH | Variable (5.0 - 12.0) | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum would be dominated by strong absorption bands corresponding to the sulfonamide and hydroxyl groups. The S=O asymmetric and symmetric stretching vibrations are expected to appear as strong bands around 1320 cm⁻¹ and 1150 cm⁻¹, respectively. rsc.orgmdpi.com The N-H stretch of the sulfonamide group would likely be observed in the 3350-3250 cm⁻¹ region. rsc.org A broad band in the 3200-2500 cm⁻¹ range would be characteristic of the O-H stretching of the hydrogen-bonded hydroxyl group. The S-N stretching vibration is typically weaker and found around 900 cm⁻¹. researchgate.net Aromatic C=C and C=N stretching vibrations from the pyridine ring would appear in the 1600-1450 cm⁻¹ region. rsc.org

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes, which often give strong Raman signals. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Note: Frequencies are approximate and based on data from related sulfonamide compounds. rsc.orgresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | -NH (Sulfonamide) | 3350 - 3250 | Medium-Strong |

| O-H Stretch | -OH (Hydroxyl) | 3200 - 2500 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C=C / C=N Stretch | Pyridine Ring | 1600 - 1450 | Medium-Strong |

| Asymmetric SO₂ Stretch | -SO₂- (Sulfonamide) | ~1320 | Strong |

| Symmetric SO₂ Stretch | -SO₂- (Sulfonamide) | ~1150 | Strong |

| S-N Stretch | -S-N- (Sulfonamide) | ~900 | Medium |

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the validation of its molecular formula, C₅H₆N₂O₃S.

Under electrospray ionization (ESI) or electron ionization (EI), the molecule would undergo characteristic fragmentation. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for sulfonamides include: researchgate.netnih.gov

Cleavage of the S-N bond: This would lead to the formation of a [C₅H₅NO-SO₂]⁺ fragment and a neutral NH₂ radical or related species.

Loss of SO₂: A common fragmentation pathway involves the extrusion of a neutral sulfur dioxide molecule (SO₂), leading to a significant fragment ion. researchgate.net

Cleavage of the C-S bond: This fragmentation breaks the bond between the pyridine ring and the sulfur atom, resulting in ions corresponding to the pyridinol ring and the SO₂NH₂ moiety.

Analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the connectivity of the pyridine ring to the sulfonamide group.

UV-Visible Spectroscopy for Electronic Transitions and Tautomeric Forms

UV-Visible spectroscopy probes the electronic transitions within the molecule and is particularly useful for studying the tautomeric equilibrium between the hydroxy form (this compound) and the pyridone form (6-oxo-1,6-dihydropyridine-2-sulfonamide). wuxibiology.com This equilibrium is often sensitive to solvent polarity. wuxibiology.comresearchgate.net

The aromatic hydroxypyridine tautomer is expected to exhibit π-π* transitions at specific wavelengths. The pyridone tautomer, with its different conjugated system, will have distinct absorption bands. researchgate.net In aqueous or polar protic solvents, the equilibrium is likely to favor the more polar pyridone (zwitterionic) form, while in nonpolar solvents, the hydroxypyridine form may be more prevalent. wuxibiology.comyoutube.com By recording spectra in solvents of varying polarity, the presence of this equilibrium can be confirmed, and the relative stability of the tautomers can be assessed. The hydroxypyridine form typically shows absorption maxima around 270-280 nm, whereas the pyridone/zwitterionic form can exhibit peaks at both shorter and longer wavelengths (e.g., ~245 nm and ~315 nm). researchgate.net

Solid-State Structural Determination via X-ray Crystallography

Crucially, it would unambiguously identify which tautomer (hydroxypyridine or pyridone) exists in the crystalline form. Furthermore, it would reveal the intricate network of intermolecular interactions that dictate the crystal packing. Strong hydrogen bonds are expected, involving the sulfonamide N-H group, the sulfonyl oxygens (S=O), and the pyridine nitrogen and hydroxyl group. researchgate.net These interactions often lead to the formation of well-defined supramolecular motifs, such as dimers or chains. researchgate.netcsic.es Analysis of the crystal structure provides invaluable insight into the molecule's preferred conformation and its potential for forming stable interactions with biological targets.

Rotational Spectroscopy for Gas-Phase Conformational Preferences

Rotational spectroscopy is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase, free from intermolecular interactions. For this compound, this method could identify and characterize different stable conformers (rotamers) that arise from rotation around the C-S and S-N single bonds. nih.gov

Quantum chemical calculations would first be used to predict the potential energy surface and identify low-energy conformers. nih.gov The experimental rotational spectrum, consisting of a dense series of absorption lines, would then be measured. By fitting the frequencies of these lines to a theoretical model, highly accurate rotational constants can be obtained for each observed conformer. These constants are directly related to the molecule's moments of inertia, from which a precise three-dimensional structure can be derived. This technique would provide fundamental data on the intrinsic conformational preferences of the isolated molecule. nih.gov

Analysis of Tautomeric Equilibria in Solution and Solid States

The phenomenon of tautomerism is a critical aspect of the molecular structure and reactivity of this compound. This compound possesses two distinct functional groups, the 2-hydroxypyridine (B17775) ring and the sulfonamide side chain, both of which can independently exhibit tautomerism. The interplay between these two tautomeric systems determines the predominant species in different physical states and solvent environments.

The 2-hydroxypyridine moiety can exist in equilibrium between the 6-hydroxypyridine form (the enol-like tautomer) and the 6-pyridone form (the keto-like tautomer). Concurrently, the sulfonamide group can exist in equilibrium between the sulfonamide form and the sulfonimide form. The combination of these two equilibria results in four possible principal tautomeric forms for the entire molecule.

Tautomerism of the Pyridine Ring

The tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone is a well-documented phenomenon. chemtube3d.comwikipedia.org The position of this equilibrium is highly sensitive to the surrounding medium. wuxibiology.comstackexchange.com In the gas phase and in non-polar solvents, the aromatic 2-hydroxypyridine form is generally more stable. nih.gov However, in polar solvents and in the solid state, the equilibrium shifts significantly towards the more polar 2-pyridone form. wikipedia.orgnih.gov This shift is attributed to the greater ability of the 2-pyridone tautomer to engage in intermolecular hydrogen bonding, often forming stable dimers. chemtube3d.comwikipedia.org

For this compound, the presence of the electron-withdrawing sulfonamide group at the 2-position is expected to influence this equilibrium. Electron-withdrawing substituents on the pyridine ring are known to favor the pyridone form.

Tautomerism of the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) can undergo tautomerization to the sulfonimide form (-SO(OH)=NH). The sulfonamide form is generally the more stable and predominant tautomer. nih.gov However, theoretical and experimental studies on related N-heterocyclic arenesulfonamides have shown that the energy difference between the two tautomers can be small. iucr.orgrsc.orgresearchgate.net The equilibrium can be influenced by the electronic nature of the substituents and the polarity of the solvent, with some evidence suggesting that an increase in solvent polarity can lead to a greater proportion of the sulfonimide form. nih.goviucr.org

In the case of this compound, the electronic properties of the substituted pyridine ring will, in turn, affect the acidity of the sulfonamide proton and the stability of the sulfonimide tautomer.

Combined Tautomeric Equilibria in this compound

The combination of the two tautomeric systems in this compound leads to the four potential tautomers depicted below. The relative stability of these forms will be dictated by a complex interplay of electronic effects, intramolecular hydrogen bonding possibilities, and solvation or crystal packing forces.

Interactive Data Table: Possible Tautomeric Forms of this compound

| Tautomer Name | Pyridine Ring Form | Sulfonamide Group Form | Key Structural Features |

| Tautomer A | 6-Hydroxypyridine | Sulfonamide | Aromatic pyridine ring, -OH at C6, -SO₂NH₂ at C2 |

| Tautomer B | 6-Pyridone | Sulfonamide | Pyridone ring, C=O at C6, -NH- in ring, -SO₂NH₂ at C2 |

| Tautomer C | 6-Hydroxypyridine | Sulfonimide | Aromatic pyridine ring, -OH at C6, -SO(OH)=NH at C2 |

| Tautomer D | 6-Pyridone | Sulfonimide | Pyridone ring, C=O at C6, -NH- in ring, -SO(OH)=NH at C2 |

Expected Predominance in Different States

In the Solid State:

In the solid phase, molecules tend to arrange in a manner that maximizes intermolecular interactions. For compounds capable of hydrogen bonding, this often leads to the predominance of the tautomer that facilitates the strongest and most extensive hydrogen bond network. Based on studies of 2-pyridone and related sulfonamides, it is highly probable that Tautomer B (6-Pyridone-Sulfonamide) is the dominant form in the crystalline state. wikipedia.orgnih.gov The pyridone moiety can form strong N-H···O=C hydrogen-bonded dimers, and the sulfonamide group can also participate in hydrogen bonding as both a donor (N-H) and an acceptor (S=O).

In Solution:

The tautomeric equilibrium in solution is highly dependent on the polarity of the solvent.

Non-polar Solvents (e.g., Cyclohexane, Dioxane): In non-polar environments, intramolecular hydrogen bonding and inherent aromatic stability become more significant. Tautomer A (6-Hydroxypyridine-Sulfonamide) is expected to be a significant contributor, if not the predominant species. The aromatic character of the hydroxypyridine ring provides inherent stability. nih.gov

Polar Aprotic Solvents (e.g., DMSO, DMF): In polar aprotic solvents, the more polar tautomers are better solvated and thus stabilized. Therefore, a significant shift towards Tautomer B (6-Pyridone-Sulfonamide) is anticipated. The large dipole moment of the pyridone form would be stabilized by the polar solvent molecules.

Polar Protic Solvents (e.g., Water, Ethanol): In polar protic solvents, the situation is similar to that in polar aprotic solvents, with Tautomer B (6-Pyridone-Sulfonamide) likely being the most abundant species due to its high polarity and ability to form hydrogen bonds with the solvent. wuxibiology.comstackexchange.com There is also a possibility of observing a minor population of the sulfonimide forms (Tautomers C and D), as increasing solvent polarity has been shown to favor this tautomer in some sulfonamide systems. iucr.org

Interactive Data Table: Factors Influencing Tautomeric Equilibrium

| Factor | Influence on Pyridine Ring Equilibrium | Influence on Sulfonamide Equilibrium | Expected Outcome for this compound |

| Physical State | Solid state favors pyridone form | Crystal packing favors the form with stronger H-bonding | Pyridone-sulfonamide (Tautomer B) likely dominates in the solid state. |

| Solvent Polarity | Polar solvents favor pyridone form | Increasing polarity may slightly favor sulfonimide | Hydroxypyridine form (Tautomer A) favored in non-polar solvents. Pyridone form (Tautomer B) favored in polar solvents. |

| Hydrogen Bonding | Pyridone form is a better H-bond acceptor and donor in dimers | Both forms can participate in H-bonding | Favors the pyridone tautomer (Tautomer B) in condensed phases. |

| Electronic Effects | Electron-withdrawing SO₂NH₂ at C2 favors pyridone form | Pyridine ring influences acidity of sulfonamide N-H | The pyridone form is electronically stabilized. |

Theoretical and Computational Investigations of 6 Hydroxypyridine 2 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide insights into molecular geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method for predicting the three-dimensional arrangement of atoms in a molecule and its energetic landscape. For sulfonamides, DFT calculations, often using the B3LYP functional with a basis set like 6-311G+(d,p) or 6-311++G(2d,2p), are employed to determine the most stable conformation. nih.govnih.gov

In a representative study on a sulfonamide Schiff base, DFT calculations were used to optimize the molecular geometry, revealing key bond lengths and angles. nih.gov For 6-Hydroxypyridine-2-sulfonamide, it is anticipated that the pyridine (B92270) ring and the sulfonamide group would adopt a specific orientation to minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonds between the hydroxyl group and the sulfonamide moiety.

The rotational barriers around the S-N and S-C bonds are crucial for understanding the conformational flexibility. DFT calculations can map the potential energy surface associated with the rotation of these bonds, identifying the lowest energy conformers. Studies on N-heterocyclic arenesulfonamides have shown that the energy differences between tautomers (sulfonamide vs. sulfonimide) can be small, often less than 6 kcal/mol in the gas phase, with the sulfonamide form being slightly favored. rsc.org

Table 1: Representative Optimized Geometrical Parameters for a Sulfonamide Moiety (Calculated using DFT) Note: This table presents typical bond lengths and angles for a sulfonamide group based on general computational studies and is intended to be representative.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S=O | 1.43 - 1.45 | O-S-O | 118 - 120 |

| S-N | 1.63 - 1.67 | O-S-N | 105 - 108 |

| S-C | 1.76 - 1.80 | O-S-C | 107 - 110 |

| N-H | 1.01 - 1.03 | S-N-H | 115 - 120 |

Theoretical calculations are invaluable for interpreting experimental spectra. DFT methods can predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

For sulfonamides, calculated FT-IR spectra have been successfully used to assign vibrational modes. nih.gov For this compound, characteristic vibrational frequencies would include S=O stretching (typically around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹), N-H stretching (around 3200-3300 cm⁻¹), and C=C/C=N stretching of the pyridine ring.

Similarly, ¹H and ¹³C NMR chemical shifts can be predicted. In a study of a sulfonamide Schiff base, the calculated ¹H NMR chemical shifts were found to be consistent with experimental data. nih.gov For this compound, the chemical shifts of the pyridine ring protons and carbons would be influenced by the electron-withdrawing sulfonamide group and the electron-donating hydroxyl group.

The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of a molecule. nih.gov

In sulfonamides, the HOMO is often localized on the electron-rich aromatic or heterocyclic ring, while the LUMO is typically distributed over the sulfonamide group and the adjacent ring. nih.gov For this compound, the HOMO would likely be centered on the hydroxypyridine ring, and the LUMO on the sulfonamide group and the pyridine ring. Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing electron delocalization and hyperconjugative interactions. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its conformational changes and interactions with its environment, such as solvent molecules. nih.govpeerj.com MD simulations on sulfonamides have been used to study their interactions with biological targets, revealing how they adapt their conformation to fit into binding sites. nih.govnih.gov

For this compound in an aqueous solution, MD simulations could reveal the stability of intramolecular hydrogen bonds, the dynamics of the surrounding water molecules, and the conformational transitions of the molecule. The simulations can also provide insights into the solvation process and the associated free energy changes.

Prediction of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.govresearchgate.net Computational studies on sulfonamide crystals have shown that strong intermolecular hydrogen bonds involving the sulfonamide group are a dominant feature in their crystal packing. nih.govresearchgate.net

In crystalline this compound, it is expected that the N-H of the sulfonamide group and the O-H of the hydroxyl group would act as hydrogen bond donors, while the sulfonyl oxygens and the pyridine nitrogen would act as acceptors. This could lead to the formation of robust hydrogen-bonded networks, such as dimers or chains. acs.org The pyridine rings may also engage in π-π stacking interactions, further stabilizing the crystal structure. nih.gov

Table 2: Common Intermolecular Interactions in Sulfonamide Crystals Note: This table summarizes common interactions observed in the crystal structures of sulfonamides.

| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) |

| N-H···O (Hydrogen Bond) | Sulfonamide N-H and Sulfonyl O | 1.8 - 2.2 |

| O-H···N (Hydrogen Bond) | Hydroxyl O-H and Pyridine N | 1.7 - 2.0 |

| O-H···O (Hydrogen Bond) | Hydroxyl O-H and Sulfonyl O | 1.7 - 2.1 |

| π-π Stacking | Pyridine rings | 3.3 - 3.8 (centroid-centroid) |

Calculation of Global Reactivity Parameters

Global reactivity descriptors, derived from the energies of the FMOs, provide a quantitative measure of a molecule's reactivity. doaj.org These parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic character (ω = χ² / 2η).

Mechanistic Studies of Biological Interactions in Vitro and in Silico

Enzyme Inhibition Mechanisms of Pyridine-Sulfonamide Structures

Pyridine-sulfonamide derivatives have been extensively studied as inhibitors of several key enzymes involved in critical physiological and pathological processes. Their inhibitory action often stems from their ability to mimic endogenous substrates or to interact with crucial residues within the enzyme's active site.

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Mechanisms

Sulfonamides are well-established inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of many microorganisms. nih.govwikipedia.org This pathway is responsible for the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleic acids. researchgate.net By inhibiting DHPS, sulfonamides effectively halt cell division, leading to a bacteriostatic effect. nih.govwikipedia.org

The inhibitory mechanism of sulfonamides is competitive, arising from their structural similarity to the enzyme's natural substrate, p-aminobenzoic acid (pABA). nih.govnih.gov Pyridine-sulfonamide derivatives, by virtue of their sulfonamide moiety, can occupy the pABA binding pocket within the DHPS active site. acs.org This binding prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate, a crucial step in the formation of 7,8-dihydropteroate. nih.govnih.gov Docking studies have shown that these inhibitors can effectively occupy both the p-aminobenzoic acid and pterin (B48896) binding pockets of DHPS. acs.org

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Following the action of DHPS, dihydrofolate reductase (DHFR) catalyzes the reduction of 7,8-dihydropteroate to tetrahydrofolic acid (THF). nih.govnih.gov Inhibition of DHFR represents another critical point of intervention in the folate pathway. nih.gov While classical DHFR inhibitors like trimethoprim (B1683648) are pyrimidine (B1678525) derivatives, some pyridine-containing compounds have also shown inhibitory activity. nih.govwikipedia.org

The mechanism of DHFR inhibition by these compounds involves competing with the dihydrofolate (DHF) substrate for binding to the enzyme's active site. nih.govresearchgate.net The pyridine (B92270) ring, in some instances, can mimic the pteridine (B1203161) moiety of DHF, interacting with key amino acid residues within the active site. nih.gov The development of dual inhibitors that target both DHPS and DHFR in a single molecule is an active area of research, aiming to create synergistic effects and combat drug resistance. nih.govacs.org

Carbonic Anhydrase (CA) Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Sulfonamides are the most prominent class of CA inhibitors. The primary mechanism of inhibition involves the coordination of the sulfonamide group (-SO2NH2) to the zinc ion (Zn2+) located at the active site of the enzyme. mdpi.com

The sulfonamide anion (R-SO2NH-) acts as a transition-state analog, binding to the tetrahedrally coordinated Zn2+ and displacing one of the water molecules or the hydroxide (B78521) ion that is part of the catalytic cycle. mdpi.com This interaction is stabilized by a network of hydrogen bonds with surrounding amino acid residues. mdpi.com Pyridine-sulfonamide derivatives have shown potent inhibitory activity against various CA isoforms, including those that are tumor-associated, such as CA IX. nih.govmdpi.com The pyridine ring can contribute to the binding affinity and selectivity by forming additional interactions within the active site cavity. mdpi.com

Urease Inhibition Mechanisms

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.govnih.gov It is a significant virulence factor for several pathogenic bacteria. nih.gov The inhibition of urease is a key strategy for combating these infections.

While the direct inhibition mechanism of 6-Hydroxypyridine-2-sulfonamide on urease is not extensively detailed in the provided context, related sulfonamide derivatives have been investigated as urease inhibitors. researchgate.netresearchgate.net The proposed mechanisms often involve the interaction of the sulfonamide or other functional groups with the nickel ions in the active site. researchgate.net For some inhibitors, interactions with catalytically important cysteine residues have also been implicated. nih.gov Molecular docking studies suggest that the sulfonamide group can form hydrogen bonds within the active site, contributing to the inhibitory effect. researchgate.net

α-Amylase Inhibition Mechanisms

α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into smaller sugars. Its inhibition is a therapeutic target for managing type 2 diabetes. While the provided search results primarily focus on other enzymes, some studies have explored the potential of sulfonamide derivatives as α-amylase inhibitors. Quinoxaline (B1680401)‐sulfonamide derivatives, for instance, have demonstrated moderate to good inhibitory activity against α-amylase. researchgate.net The exact mechanism for pyridine-sulfonamides is not explicitly detailed, but it likely involves interactions with the enzyme's active site, interfering with substrate binding.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency and selectivity of pyridine-sulfonamide derivatives. These studies involve systematically modifying the chemical structure and evaluating the impact on biological activity.

For carbonic anhydrase inhibitors , the nature of the substituent on the pyridine ring and the linker between the pyridine and sulfonamide moieties significantly influence activity. For instance, in a series of pyrazolopyridine sulfonamides, the direct connection of the pyrazolopyridine moiety to the benzenesulfonamide (B165840) was found to be favorable for activity against the γ-CA isoform from E. coli. mdpi.com The introduction of different linkers and substituents can modulate the inhibitory profile against various CA isoforms. mdpi.com

In the context of urease inhibition , the electronic properties of substituents on the aryl ring of imidazopyridine-based oxazoles play a critical role. nih.gov Electron-withdrawing groups, such as trifluoromethyl (-CF3) and nitro (–NO2), have been shown to enhance inhibitory potency. nih.gov The position of these substituents also significantly impacts the activity, highlighting the importance of specific interactions within the enzyme's active site. nih.gov

Regarding DHPS and DHFR inhibition , the SAR of N-sulfonamide 2-pyridone derivatives revealed that specific substitutions are key for dual inhibitory activity. Compound 11a from one study was identified as a potent dual inhibitor, with docking studies confirming its ability to occupy the binding pockets of both enzymes. acs.org

The SAR for α-amylase inhibition by quinoxaline-sulfonamide derivatives indicated that a bis-sulfonamide quinoxaline derivative was the most potent against both α-glucosidase and α-amylase. researchgate.net This suggests that the presence of multiple sulfonamide groups can enhance inhibitory activity.

Influence of Substituents on Target Binding Affinity

The affinity of a ligand for its target can be significantly altered by the addition or modification of chemical groups, known as substituents. While specific studies on this compound are not extensively detailed in the provided search results, the principles of substituent effects on related molecules are well-documented. For instance, the introduction of methyl groups to 2-amino-1,8-naphthyridines was found to enhance binding affinity for cytosine. nih.gov This enhancement is attributed to a reduction in the loss of binding entropy. nih.gov Similarly, increasing the number of methyl groups on the ligand's core structure can lead to a more significant stabilization of the DNA duplex it binds to. nih.gov In the context of sulfonamides, the introduction of larger substituents can alter the molecular packing and reduce the number of intermolecular hydrogen bonds in the crystalline state. nih.govresearchgate.net Conversely, the addition of electron-withdrawing groups, such as a nitro group, has been shown to increase the antibacterial activity of some sulfonamide drugs. nih.gov

These findings suggest that modifying the pyridine ring or the sulfonamide group of this compound with different substituents could be a viable strategy to modulate its binding affinity and specificity for a given biological target.

Role of Hydroxyl and Sulfonamide Moieties in Molecular Recognition

The hydroxyl (-OH) and sulfonamide (-SO2NH2) groups are critical for the molecular recognition of this compound by its biological targets. The sulfonamide group, with its donor and acceptor atoms, is capable of forming complex networks of hydrogen bonds, which can influence the compound's solubility and subsequent biological activity. nih.gov In molecular docking studies of cyclic sulfonamide derivatives as potential SARS-CoV-2 inhibitors, the hydroxyl group was observed to form a crucial hydrogen bond with the amino acid residue GLU166 of the target protein. nih.gov This interaction plays a significant role in the inhibitory activity of the molecule. nih.gov

The sulfonamide moiety is a cornerstone of several drug classes, and its ability to engage in key interactions is well-established. nih.gov For example, in benzothiazole-2-sulfonamides, the sulfonamide group can be substituted by a hydroxyl group through a reaction with hydroxylamine, highlighting the reactivity and interactive potential of this functional group. rsc.org The ability of both the hydroxyl and sulfonamide groups to participate in hydrogen bonding is fundamental to the specific recognition and binding of the molecule to its target.

Conformational Flexibility and Binding Site Adaptation

The ability of a ligand to adopt different spatial arrangements, known as conformational flexibility, is crucial for its interaction with a biological target. The binding site of a protein is not a rigid structure and can undergo conformational changes to accommodate the ligand, a phenomenon known as induced fit. Molecular dynamics simulations have shown that protein-protein interfaces can rearrange during simulations, forming stable substates with alternative residue-residue contacts. frontiersin.org This dynamic nature is also applicable to protein-ligand interactions.

For sulfonamide derivatives, the dihedral angle of the sulfonamide group can vary, which in turn can affect the nature and strength of intermolecular bonding. researchgate.net This flexibility allows the molecule to adapt its conformation to best fit the contours and electrostatic environment of the binding site. The study of pyrrole (B145914) sulfonamides has also included conformational analysis as part of their characterization as potential molecular receptors. nih.gov

Computational Approaches to Ligand-Target Interactions

Computational methods are powerful tools for investigating and predicting the interactions between a ligand, such as this compound, and its biological target. These in silico approaches provide insights that can guide further experimental studies.

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in understanding the binding mechanism and identifying key interactions. For instance, in a study of cyclic sulfonamide derivatives as potential SARS-CoV-2 inhibitors, molecular docking was used to investigate the binding mechanism with the 3CLpro enzyme. nih.gov The results identified key amino acid residues at the active site, such as GLU166, GLN192, ALA194, and VAL186, that are potentially crucial for the inhibitor's activity. nih.gov

Docking studies on other sulfonamide derivatives have also been used to predict their biological activity and to support their potential as inhibitors of specific enzymes, such as trypanothione (B104310) reductase. nih.govresearchgate.net These studies help in identifying the binding mode and the energy of the ligand-enzyme interaction. nih.gov

Table 1: Representative Molecular Docking Scores for a Cyclic Sulfonamide Derivative

| Scoring Function | Value |

|---|---|

| Total-score | 5.11 |

| Crash score | -1.33 |

| Polar score | 0.84 |

Data derived from a study on a cyclic sulfonamide derivative targeting the SARS-CoV-2 3CLpro protein. nih.gov

Molecular Dynamics Simulations for Complex Stability and Dynamic Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target over time. nih.gov These simulations can reveal the stability of the protein-ligand complex and the nature of the dynamic interactions that occur. researchgate.net MD simulations are widely employed to study the conformational dynamics and stability of protein-inhibitor complexes. researchgate.net

By simulating the system over nanoseconds, researchers can observe the time-dependent movements of the protein and ligand, revealing how structural fluctuations can affect stability. nih.govresearchgate.net The analysis of MD trajectories can include measures such as root-mean-square deviation (RMSD) to quantify conformational changes and the analysis of hydrogen bonds to understand the persistence of key interactions. researchgate.net These simulations have been used to study a variety of protein systems, including single proteins, protein-ligand complexes, and protein-protein complexes, providing valuable insights into their stability and association. mdpi.com

Free Energy Perturbation Methods for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to predict the relative binding affinities of a series of ligands to a common target. nih.gov This method is based on statistical mechanics and involves creating a non-physical, or "alchemical," transformation between two ligands to calculate the difference in their binding free energy. nih.gov

FEP has been successfully applied to predict the relative binding free energies for ligands of G protein-coupled receptors (GPCRs), a major class of drug targets. nih.gov The success of these predictions often depends on careful consideration of factors such as the positioning of water molecules, the ionization states of amino acids, and sufficient equilibration of the system. nih.gov While challenging for large systems like protein-protein interactions, FEP protocols have been developed to calculate the binding affinities between antibodies and antigens with reasonable accuracy. nih.gov The goal of such methods is to achieve a root-mean-square error (RMSE) of less than 1.3 kcal/mol, which is considered sufficiently accurate for prospective applications in drug discovery. chemrxiv.org

Synthesis and Evaluation of Analogues and Derivatives of 6 Hydroxypyridine 2 Sulfonamide

Exploration of Substituent Effects on Reactivity and Theoretical Properties

The introduction of different substituents onto the pyridine (B92270) ring or the sulfonamide group of 6-hydroxypyridine-2-sulfonamide can profoundly influence its reactivity and theoretical properties, such as electronic charge distribution and acidity. The pyridine ring itself is electron-withdrawing, which increases the acidity of the attached sulfonamide group compared to a simple benzenesulfonamide (B165840). nih.gov This enhanced acidity is crucial for the sulfonamide's typical binding mechanism to metalloenzymes like carbonic anhydrases, where the deprotonated sulfonamide anion (SO₂NH⁻) coordinates to the active site zinc ion. nih.gov

Molecular docking studies and theoretical calculations are used to predict how these substitutions will affect binding affinity and selectivity. nih.govmdpi.com For example, in a series of 4-substituted pyridine-3-sulfonamides, docking studies revealed that different substituents could be tailored to interact selectively with either hydrophilic or lipophilic regions of an enzyme's active site. nih.gov The electronic properties of heterocyclic rings are often exploited in drug design; their electron-withdrawing nature can enhance the hydrogen-bonding donor capacity of an attached NH group, a key interaction for many biological targets. nih.gov

The table below summarizes findings from a study on 4-substituted pyridine-3-sulfonamides, illustrating how different substituents impact inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.gov

Table 2: Substituent Effects on Inhibitory Activity (Kᵢ in nM) of Pyridine-3-Sulfonamides against hCA Isoforms

| Compound ID | R Substituent at Position 4 | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|---|

| 3 | -N₃ (Azido) | 2684.1 | 421.3 | 258.4 | 148.2 |

| 4 | 1,2,3-Triazolyl-Methyl | 1851.6 | 325.4 | 54.8 | 91.0 |

| 5 | 1,2,3-Triazolyl-Ethyl | 1543.2 | 271.5 | 137.1 | 227.1 |

| 8 | 1,2,3-Triazolyl-Phenyl | >10000 | 2876.4 | 1254.3 | 1145.2 |

| 12 | 1,2,3-Triazolyl-(2,4-difluorophenyl) | >10000 | >10000 | 4521.3 | 3452.1 |

Data sourced from a study on 4-substituted pyridine-3-sulfonamides. nih.gov This table is interactive.

The data indicates that small, flexible substituents (like in compounds 4 and 5) generally lead to better inhibitory activity, particularly for the cancer-associated hCA IX, whereas bulky phenyl substituents (compounds 8 and 12) markedly decrease potency. nih.gov

Systematic Variations in the Sulfonamide Linker and Pyridine Substitution Pattern

Systematic modification of both the sulfonamide linker and the substitution pattern on the pyridine ring is a key strategy for optimizing the lead compound. The synthesis of sulfonamide derivatives is most typically achieved by reacting a sulfonyl chloride with a primary or secondary amine. researchgate.netresearchgate.net

A prime example of systematic variation involves the synthesis of a series of 4-substituted pyridine-3-sulfonamides. nih.gov Starting from 4-chloropyridine-3-sulfonamide, a wide array of derivatives was created by first converting the chloro group to an azide, and then using a "click" CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction to attach various "tails" via a 1,2,3-triazole ring. nih.gov This approach allows for the introduction of diverse functionalities at a specific position on the pyridine ring.

Variations are not limited to the pyridine ring. The sulfonamide linker itself can be modified. For example, sulfamide (B24259) (H₂N-SO₂-NH₂) based analogues can be synthesized, where the core structure is altered from an arylsulfonamide to a sulfamide. researchgate.net These changes can significantly impact the compound's three-dimensional shape and hydrogen bonding capabilities.

The following table details the systematic variations made to a pyridine-3-sulfonamide (B1584339) scaffold and the resulting inhibitory activity against two cancer-related carbonic anhydrase isoforms, hCA IX and hCA XII.

Table 3: Systematic Variations of Pyridine-3-Sulfonamide Derivatives and hCA Inhibition (Kᵢ in nM)

| Compound ID | Linker to 'Tail' at Position 4 | 'Tail' Moiety (R) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (XII/IX) |

|---|---|---|---|---|---|

| 4 | -CH₂- | H | 54.8 | 91.0 | 1.66 |

| 5 | -CH₂CH₂- | H | 137.1 | 227.1 | 1.66 |

| 6 | -CH₂CH₂- | OH | 138.2 | 3224.5 | 23.33 |

| 8 | - | Phenyl | 1254.3 | 1145.2 | 0.91 |

| 9 | - | 4-Fluorophenyl | 1024.5 | 987.3 | 0.96 |

| 18 | -OCH₂- | Phenyl | 578.4 | 245.2 | 0.42 |

Data sourced from a study on 4-substituted pyridine-3-sulfonamides. nih.gov This table is interactive.

This systematic approach demonstrates how modifying the linker length (e.g., methyl vs. ethyl in compounds 4 and 5) and terminal functional groups (e.g., adding a hydroxyl in compound 6) can dramatically alter potency and, crucially, selectivity between related enzyme isoforms. nih.gov The remarkable 23.3-fold selectivity of compound 6 for hCA XII over hCA IX highlights the power of these subtle structural modifications. nih.gov

Future Research Directions and Unexplored Avenues for 6 Hydroxypyridine 2 Sulfonamide

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For 6-Hydroxypyridine-2-sulfonamide and its derivatives, future research will likely focus on moving beyond traditional synthetic pathways, which can be inefficient and environmentally burdensome.

Eco-friendly approaches such as ultrasound-assisted or microwave-assisted synthesis are gaining traction. nih.gov These methods offer the potential for rapid and efficient production, often with higher yields and selectivity. nih.gov Research into solvent-free reactions and the use of "green" solvents like water is also a critical area of investigation. nih.gov For instance, studies on the synthesis of related sulfonamide derivatives have demonstrated the successful use of water as a solvent, which significantly reduces the environmental impact of the chemical process. nih.gov

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

By continuously monitoring the reaction as it proceeds, chemists can gain a deeper understanding of the factors that influence yield and purity. This data-rich approach allows for the rapid optimization of reaction conditions, such as temperature, pressure, and catalyst loading, leading to more robust and efficient synthetic processes. The use of such probes can help in identifying and characterizing transient species, which is crucial for a complete mechanistic understanding.

Deeper Elucidation of Excited State Dynamics and Photophysical Properties

A thorough understanding of the photophysical properties and excited-state dynamics of this compound is crucial for its potential application in areas such as photodynamic therapy and materials science. Future research will need to employ a combination of steady-state and time-resolved spectroscopic techniques to build a comprehensive picture of how the molecule behaves upon light absorption.

Studies on similar heterocyclic compounds have shown that the excited-state lifetimes can be influenced by factors such as the surrounding solvent and the presence of specific functional groups. researchgate.netnih.gov For instance, the excited-state lifetimes of the 2-hydroxypyridine-ammonia complex have been shown to decrease with increasing energy, a phenomenon linked to enol-keto isomerization. nih.gov Investigating these aspects for this compound will be critical.

Techniques such as femtosecond transient absorption spectroscopy and time-resolved fluorescence spectroscopy can be used to probe the ultrafast processes that occur after photoexcitation, including internal conversion and intersystem crossing. umich.edursc.org By mapping out the deactivation pathways of the excited states, researchers can gain insights into the quantum yields of various photophysical and photochemical processes. This knowledge is essential for designing molecules with tailored photophysical properties for specific applications.

Table 1: Key Photophysical Properties for Investigation

| Property | Significance | Potential Investigative Techniques |

| Absorption and Emission Spectra | Determines the wavelengths of light the molecule interacts with. | UV-Vis Spectroscopy, Fluorescence Spectroscopy |

| Quantum Yield | Efficiency of light emission after absorption. | Integrating Sphere Measurements |

| Excited State Lifetime | Duration of the excited state. | Time-Correlated Single Photon Counting (TCSPC), Transient Absorption Spectroscopy |

| Intersystem Crossing Rate | Efficiency of transition to the triplet state. | Phosphorescence Spectroscopy, Transient Absorption Spectroscopy |

Comprehensive Exploration of Allosteric Modulation Mechanisms for Enzyme Targets

The sulfonamide functional group is a well-established pharmacophore, and its derivatives have shown activity against a range of enzyme targets. nih.govnih.gov A particularly exciting avenue for future research is the comprehensive exploration of the allosteric modulation mechanisms of this compound for various enzyme targets.

Allosteric modulators bind to a site on the enzyme that is distinct from the active site, leading to a change in the enzyme's conformation and activity. nih.gov This can offer several advantages over traditional active-site inhibitors, including greater selectivity and a more nuanced control over enzyme function. nih.gov

Future studies should aim to identify the specific enzyme targets of this compound and to elucidate the molecular details of its allosteric interactions. This will involve a combination of biochemical assays, structural biology techniques like X-ray crystallography and cryo-electron microscopy, and computational modeling. Understanding the cooperativity factor (α), which describes the allosteric modulation of ligand affinity, and the factor β, which describes the modulation of efficacy, will be crucial. nih.gov

Investigation of Material Science Applications (e.g., Coordination Complexes, Supramolecular Assemblies)

The unique structural features of this compound, including its potential as a ligand for metal ions, open up exciting possibilities for its use in materials science. Future research should focus on the synthesis and characterization of coordination complexes and supramolecular assemblies incorporating this molecule.

The coordination of metal ions to the pyridine (B92270) nitrogen and the hydroxyl or sulfonamide groups could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting electronic, magnetic, or catalytic properties. nih.gov For example, copper(II) complexes with sulfonamide ligands have been investigated for their potential as antitumor and antibacterial agents. nih.gov

Furthermore, the ability of the molecule to participate in hydrogen bonding and other non-covalent interactions could be exploited to construct intricate supramolecular architectures. These assemblies could find applications in areas such as sensing, drug delivery, and the development of new functional materials. The investigation of these material science applications represents a largely unexplored frontier for this compound.

Q & A

Q. What are the common synthetic routes for 6-Hydroxypyridine-2-sulfonamide, and what methodological considerations are critical for reproducibility?

Answer: The compound is typically synthesized via sulfonation of pyridine derivatives. A standard approach involves reacting 6-hydroxy-2-pyridinecarboxylic acid with sulfonating agents like chlorosulfonic acid, followed by amidation with ammonia or amines. Key steps include:

- Sulfonation : Use controlled temperatures (0–5°C) to avoid over-sulfonation and byproducts .

- Amidation : Employ anhydrous conditions with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for acid to sulfonating agent) and monitor pH during neutralization to minimize hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm the sulfonamide group (δ 7.5–8.5 ppm for aromatic protons, δ 160–170 ppm for sulfonamide carbons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 174.02) and fragmentation patterns to verify structure .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for biological assays) .

Q. How does the stability of this compound vary under different storage conditions?

Answer:

- Short-term storage : Dissolve in DMSO (10 mM aliquots) at -20°C; avoid freeze-thaw cycles to prevent degradation .

- Long-term stability : Lyophilized powder stored under argon at -80°C retains integrity for >12 months. Monitor via periodic HPLC to detect sulfonic acid byproducts from hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

Answer:

- Solvent Selection : Replace DMF with N-methylpyrrolidone (NMP) to enhance reaction rates at 80–100°C while reducing side reactions .

- Catalysis : Introduce catalytic iodine (5 mol%) to accelerate sulfonation kinetics .

- Flow Chemistry : Continuous-flow reactors minimize thermal gradients, improving reproducibility for gram-scale synthesis .

Q. How should contradictions in reported biological activities of this compound derivatives be addressed?

Answer:

- Assay Standardization : Control variables like buffer pH (7.4 vs. 6.5) and cell lines (HEK293 vs. HeLa) that may alter activity .

- Purity Verification : Use orthogonal methods (HPLC, LC-MS) to rule out impurities (>99% purity required for IC studies) .

- Structural Confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) resolves ambiguities in regiochemistry .

Q. What computational strategies are effective for predicting the bioactivity of this compound analogs?

Answer:

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., carbonic anhydrase IX) to prioritize analogs with strong binding affinities (ΔG < -8 kcal/mol) .

- QSAR Modeling : Train models on datasets with substituent descriptors (e.g., Hammett σ values for electron-withdrawing groups) to predict IC trends .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced selectivity?

Answer:

- Substituent Engineering : Introduce fluoromethyl groups (e.g., -CF) at the pyridine 4-position to improve membrane permeability (logP < 2) and target binding .

- Bioisosteric Replacement : Replace sulfonamide with sulfonic acid groups to modulate solubility while retaining inhibitory activity against kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.